molecular formula C11H8N2O3 B8429280 (3-Nitrophenyl)(1H-pyrrole-2-yl) ketone

(3-Nitrophenyl)(1H-pyrrole-2-yl) ketone

Cat. No. B8429280
M. Wt: 216.19 g/mol
InChI Key: HBRUWOGCWKGQGD-UHFFFAOYSA-N
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Patent
US04826869

Procedure details

Alternatively, about 0.5 to 2 molar equivalents of m-nitrobenzoyl chloride (Formula ;b 7 where Z is chloro) (available from Aldrich) is added to pyrrole or an optionally substituted pyrrole (represented by Formula 8, prepared, e.g., as described in Reaction Schemes 1 and 2) dissolved in an inert organic solvent (preferably toluene) and heated, preferably to the reflux temperature of the solvent used, in an inert atmosphere (e.g., under nitrogen). The reaction takes place over a period of about 1 to 30 hours, preferably 10 to 25 hours, and most preferably about 18 hours. The 2-(3'-nitrobenzoyl)pyrrole intermediate of Formula 9 is isolated and purified in the usual manner.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
optionally substituted pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7](Cl)=[O:8])([O-:3])=[O:2].[NH:13]1[CH:17]=[CH:16][CH:15]=[CH:14]1>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([C:14]1[NH:13][CH:17]=[CH:16][CH:15]=1)=[O:8])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Step Two
Name
optionally substituted pyrrole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Formula 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated, preferably to the reflux temperature of the solvent
CUSTOM
Type
CUSTOM
Details
of about 1 to 30 hours
Duration
15.5 (± 14.5) h
CUSTOM
Type
CUSTOM
Details
preferably 10 to 25 hours, and most preferably about 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C=2NC=CC2)C=CC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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